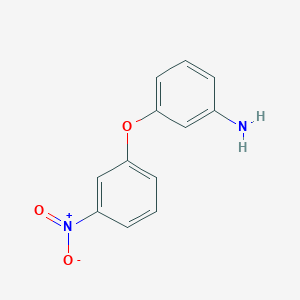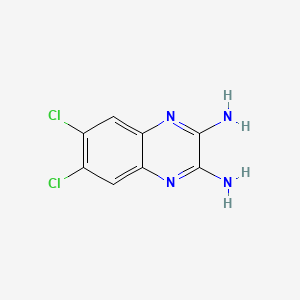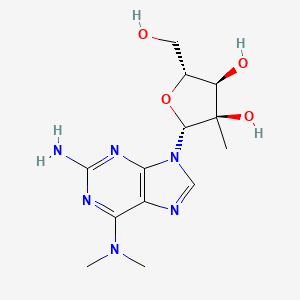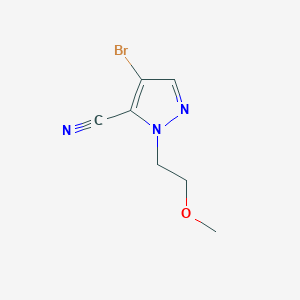
4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile is an organic compound with the molecular formula C7H8BrN3O. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and material science. The presence of a bromine atom and a nitrile group in its structure makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile typically involves the reaction of 4-bromo-1H-pyrazole-5-carbonitrile with 2-methoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in primary amines.
Aplicaciones Científicas De Investigación
4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects.
Comparación Con Compuestos Similares
- 4-Bromo-1-(2-methoxyethyl)-1H-indole
- 4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole
Comparison:
- 4-Bromo-1-(2-methoxyethyl)-1H-indole: Similar in structure but contains an indole ring instead of a pyrazole ring. This difference can significantly affect its chemical reactivity and biological activity.
- 4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole: Contains a triazole ring, which can lead to different chemical properties and applications compared to the pyrazole derivative.
Propiedades
Fórmula molecular |
C7H8BrN3O |
|---|---|
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
4-bromo-2-(2-methoxyethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8BrN3O/c1-12-3-2-11-7(4-9)6(8)5-10-11/h5H,2-3H2,1H3 |
Clave InChI |
QGSNSUABNQLCIL-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C(=C(C=N1)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


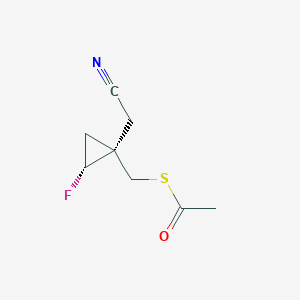
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid](/img/structure/B15230925.png)
![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15230932.png)
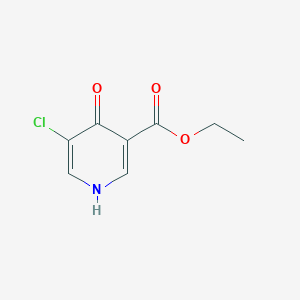
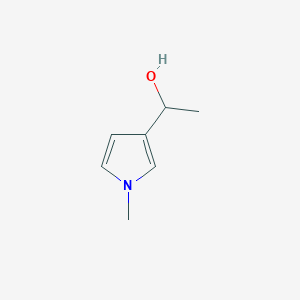

![Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230961.png)
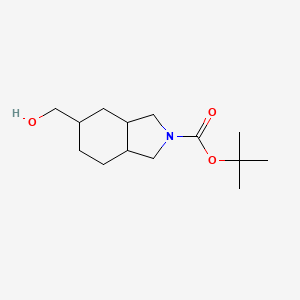
![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15230982.png)
